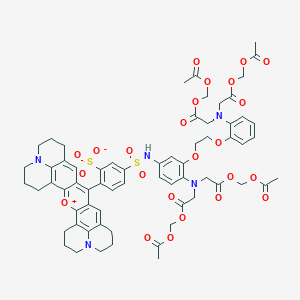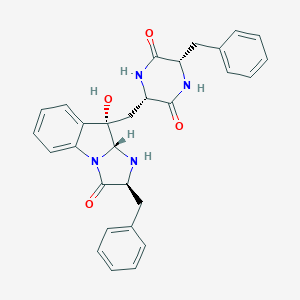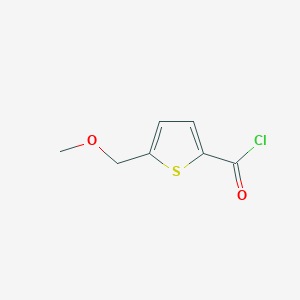
(9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid
Vue d'ensemble
Description
(9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid, also known as 12-hydroxy-9,10-octadecadienoic acid (12-HODE) is a naturally occurring fatty acid that is a major component of the lipoxygenase (LOX) pathway. This pathway is responsible for the production of various eicosanoids, which are important signaling molecules that play a role in many physiological processes. 12-HODE is produced from linoleic acid by the enzyme LOX and is the precursor to many other eicosanoids, such as 12-hydroxyeicosatetraenoic acid (12-HETE).
Applications De Recherche Scientifique
Chemistry and Structure Analysis
- Regio- and Stereochemical Analysis : This compound's chemical structure allows for detailed regio- and stereochemical analysis, essential in understanding its behavior and applications in various chemical and biological processes. For example, Hamberg (1991) demonstrated the chemical characterization of trihydroxyoctadecenoic acids, crucial for designing methods for analyzing these acids in different sources (Hamberg, 1991).
Biological and Pharmacological Implications
- Enzymatic Reactions and Metabolism : The enzymatic transformations involving this compound are significant in biological systems. Thomas et al. (2013) investigated the stereospecificity and regioselectivity of enzymatic transformations, providing insights into biological synthesis and metabolism of such compounds (Thomas et al., 2013).
- Role in Disease and Health : The compound’s derivatives and metabolites are associated with various disease states and biological functions. Hildreth et al. (2020) reviewed the roles of linoleic acid metabolites in health and disease, highlighting the importance of understanding these compounds in a medical context (Hildreth et al., 2020).
Analytical Techniques and Synthesis
- Analytical Method Development : Research by Song et al. (2016) focused on developing analytical methods for determining this compound and its related derivatives in cured meat products, indicating its relevance in food science and safety (Song et al., 2016).
- Synthesis and Characterization : The synthesis and characterization of hydroxylated derivatives of linoleic acid, as explored by Li et al. (2009), are pivotal in understanding the chemical nature and potential applications of these compounds (Li et al., 2009).
Potential Uses and Applications
- Agricultural and Environmental Implications : Research by Wennman and Oliw (2013) showed that certain fungal species secrete enzymes that transform linoleic acid into metabolites, including those structurally similar to (9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid. This suggests potential applications in agriculture and environmental studies (Wennman & Oliw, 2013).
Mécanisme D'action
Target of Action
The primary target of (9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism of higher organisms.
Mode of Action
It is known that pparγ ligands, such as (9s,10r,12z)-9,10-dihydroxy-12-octadecenoic acid, bind to the receptor and modulate its activity . This can lead to changes in gene expression and subsequent alterations in cellular function.
Biochemical Pathways
Given the role of pparγ, it is likely that the compound influences pathways related to lipid metabolism, glucose homeostasis, and inflammation .
Result of Action
The molecular and cellular effects of (9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid’s action are likely to be diverse, given the wide range of biological processes regulated by PPARγ. These could include changes in lipid and glucose metabolism, modulation of inflammatory responses, and effects on cell differentiation and proliferation .
Propriétés
IUPAC Name |
(Z,9S,10R)-9,10-dihydroxyoctadec-12-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h7,10,16-17,19-20H,2-6,8-9,11-15H2,1H3,(H,21,22)/b10-7-/t16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBKSQSGNGRGDW-XKJZPFPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@H]([C@H](CCCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione](/img/structure/B163308.png)






![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate](/img/structure/B163337.png)
![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)



![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)